molecular formula C9H6BrNS B3211265 4-Bromo-2-(thienyl)pyridine CAS No. 1086381-45-4

4-Bromo-2-(thienyl)pyridine

Cat. No. B3211265
CAS RN: 1086381-45-4
M. Wt: 240.12 g/mol
InChI Key: XMQJCEGXBGVQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(thienyl)pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. This compound is a member of the pyridine family and is widely used in the synthesis of various organic compounds. In

Mechanism of Action

The mechanism of action of 4-Bromo-2-(thienyl)pyridine is not well understood. However, studies have shown that this compound has the ability to interact with various biological targets such as enzymes, receptors, and ion channels. This interaction leads to the modulation of various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have an effect on the central nervous system, leading to the modulation of neurotransmitters.

Advantages and Limitations for Lab Experiments

4-Bromo-2-(thienyl)pyridine has various advantages and limitations for lab experiments. One of the advantages is that it is readily available and easy to synthesize. It is also relatively stable and can be stored for long periods. However, one of the limitations is that it is toxic and requires careful handling.

Future Directions

There are various future directions for the study of 4-Bromo-2-(thienyl)pyridine. One of the directions is the development of new derivatives of this compound for use in various applications. Another direction is the exploration of the mechanism of action of this compound and its interaction with biological targets. Additionally, the development of new synthetic methods for the synthesis of this compound and its derivatives is also an area of future research.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.

Scientific Research Applications

4-Bromo-2-(thienyl)pyridine has been extensively studied for its diverse applications in various fields of science. This compound has been used as a building block in the synthesis of various organic compounds such as ligands, dyes, and pharmaceuticals. It has also been used in the development of new materials for optoelectronics, organic electronics, and solar cells.

properties

IUPAC Name

4-bromo-2-thiophen-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNS/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQJCEGXBGVQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302446
Record name Pyridine, 4-bromo-2-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1086381-45-4
Record name Pyridine, 4-bromo-2-(2-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086381-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-bromo-2-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(thienyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(thienyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(thienyl)pyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(thienyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(thienyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-(thienyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.